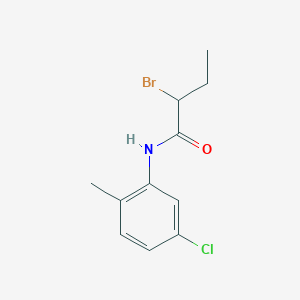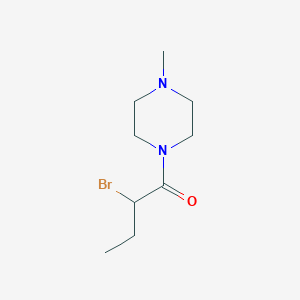
(2E)-1-(4-Aminophenyl)-3-biphenyl-4-YL-prop-2-EN-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is an organic molecule with a complex structure. It contains an aminophenyl group, a biphenyl group, and a prop-2-en-1-one group . The presence of these groups suggests that the compound could have interesting chemical properties and potential applications in various fields.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement and bonding of its constituent atoms. The presence of the aminophenyl, biphenyl, and prop-2-en-1-one groups would contribute to its overall structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the aminophenyl, biphenyl, and prop-2-en-1-one groups. These groups could participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, solubility, melting point, and boiling point would be determined by the arrangement and types of atoms in the molecule .Wissenschaftliche Forschungsanwendungen
Electrochemical Studies and Corrosion Inhibition
- Biphenyl-based compounds, including variants of (2E)-1-(4-Aminophenyl)-3-biphenyl-4-YL-prop-2-EN-1-one, have been studied for their electrochemical properties and potential as corrosion inhibitors. One study investigated these compounds for inhibiting corrosion of mild steel in hydrochloric acid, finding some derivatives to be effective due to their adsorption on the steel surface (Baskar et al., 2012).
Synthesis and Characterization
- Several studies focus on the synthesis and characterization of various derivatives of this compound, highlighting their structural and spectral properties. These investigations provide foundational knowledge for further applications in different fields (Tayade & Waghmare, 2016).
Antioxidant Activity
- Some derivatives of this compound have been synthesized and tested for their antioxidant activity. The studies involve in vitro assessments to determine their efficacy in scavenging free radicals, suggesting potential therapeutic applications (Sulpizio et al., 2016).
Crystal Structure Analysis
- The crystal structures of various derivatives have been determined to understand their molecular geometry and interactions. This information is crucial for applications in material science and pharmaceuticals (Salian et al., 2018).
Photophysical Properties
- Research has also been conducted on the effect of solvent polarity on the photophysical properties of chalcone derivatives, including (2E)-1-(4-Aminophenyl)-3-biphenyl-4-YL-prop-2-EN-1-one. These studies are significant for applications in photonics and photochemistry (Kumari et al., 2017).
Molecular Docking Studies
- There are in silico studies exploring the potential interactions of chalcone derivatives with protein targets in SARS-CoV-2, suggesting their possible use in developing treatments for COVID-19 (Almeida-Neto et al., 2020).
Nonlinear Optical Studies
- Novel chalcone derivatives have been studied for their third-order nonlinear optical properties using Z-scan techniques, indicating potential applications in the field of nonlinear optics and photonics (Mathew et al., 2019).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(E)-1-(4-aminophenyl)-3-(4-phenylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO/c22-20-13-11-19(12-14-20)21(23)15-8-16-6-9-18(10-7-16)17-4-2-1-3-5-17/h1-15H,22H2/b15-8+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYOWXAVBJRMQHW-OVCLIPMQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C=CC(=O)C3=CC=C(C=C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)/C=C/C(=O)C3=CC=C(C=C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(4-Aminophenyl)-3-biphenyl-4-YL-prop-2-EN-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

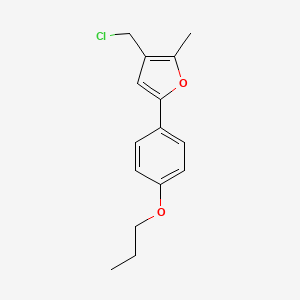
![2-[(1,2-Benzisothiazol-3-ylcarbonyl)amino]-benzoic acid](/img/structure/B1344505.png)

![6-(2-Chlorobenzyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1344507.png)
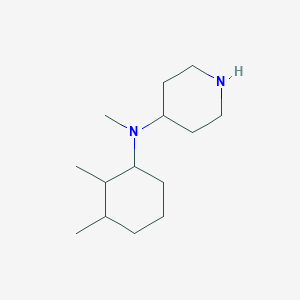
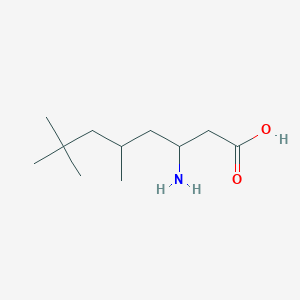

![3-[3-acetyl-5-(4-fluorophenyl)-2-methyl-1H-pyrrol-1-yl]propanoic acid](/img/structure/B1344514.png)
![2-(4-Ethylphenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1344516.png)
![5-[(4-methyl-1H-pyrazol-1-yl)methyl]isoxazole-3-carboxylic acid](/img/structure/B1344519.png)

